molecular formula C12H9NOS B14486468 4-Methoxy-1-naphthyl thiocyanate CAS No. 66231-77-4

4-Methoxy-1-naphthyl thiocyanate

Cat. No.: B14486468
CAS No.: 66231-77-4
M. Wt: 215.27 g/mol
InChI Key: AQBMFRXFXLTEOL-UHFFFAOYSA-N
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Description

4-Methoxy-1-naphthyl thiocyanate is an organic compound characterized by the presence of a methoxy group attached to a naphthalene ring and a thiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-naphthyl thiocyanate typically involves the reaction of 4-methoxy-1-naphthol with thiocyanate reagents. One common method includes the use of thiophosgene or similar reagents to introduce the thiocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-naphthyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .

Scientific Research Applications

4-Methoxy-1-naphthyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-methoxy-1-naphthyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-1-naphthyl thiocyanate is unique due to the specific positioning of the methoxy and thiocyanate groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Biological Activity

4-Methoxy-1-naphthyl thiocyanate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and data tables.

This compound can be synthesized through the reaction of 4-methoxy-1-naphthylamine with thiophosgene or by using thiocyanate salts in the presence of appropriate catalysts. The synthesis route typically involves the formation of thiourea derivatives, which are known for their biological significance.

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the S phase, as evidenced by increased lactate dehydrogenase (LDH) enzyme activity in treated cells compared to controls .

Table 1: Anticancer Efficacy of Thiourea Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7225Apoptosis induction, cell cycle arrest
4-Nitrobenzoyl-3-allylthioureaMCF-7200Apoptosis induction

Antimicrobial Activity

Thiourea derivatives have also been reported to possess antimicrobial properties. The presence of the thiocyanate group enhances the interaction with microbial enzymes, leading to increased efficacy against bacteria and fungi. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogenic strains .

Table 2: Antimicrobial Efficacy

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
4-Methoxybenzoyl thioureaS. aureus30 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Results indicate that this compound exhibits significant free radical scavenging activity, which may contribute to its overall protective effects against oxidative stress-related diseases .

Table 3: Antioxidant Activity Assessment

CompoundDPPH Scavenging Activity (%)
This compound85%
Ascorbic Acid95%

Case Studies and Research Findings

Several studies have highlighted the biological significance of thiourea derivatives:

  • Anticancer Mechanism : A study demonstrated that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells, suggesting a potent anticancer effect mediated through apoptosis .
  • Microbial Resistance : In a comparative study, compounds with a methoxy group showed enhanced antimicrobial activity against resistant strains of bacteria compared to their non-methoxy counterparts .
  • Oxidative Stress Protection : The antioxidant capacity was assessed using various assays, confirming that compounds containing thiocyanate groups effectively neutralized free radicals and reduced oxidative damage in cellular models .

Properties

CAS No.

66231-77-4

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

(4-methoxynaphthalen-1-yl) thiocyanate

InChI

InChI=1S/C12H9NOS/c1-14-11-6-7-12(15-8-13)10-5-3-2-4-9(10)11/h2-7H,1H3

InChI Key

AQBMFRXFXLTEOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)SC#N

Origin of Product

United States

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